Comparative In Vivo Weight Loss Efficacy in Murine Models
In a study of galegine analogues, the parent compound galegine hemisulfate was compared to a lead analogue, 1-(4-chlorobenzyl)guanidine hemisulfate, for its ability to reduce body weight in three distinct murine obesity models. The study provides a quantitative benchmark for the parent compound against which synthetic analogs can be evaluated [1].
| Evidence Dimension | Average daily weight difference (% from time-matched controls) |
|---|---|
| Target Compound Data | Values not explicitly stated for galegine hemisulfate in this source, but it serves as the parent compound for the SAR study. |
| Comparator Or Baseline | 1-(4-chlorobenzyl)guanidine hemisulfate |
| Quantified Difference | The lead analogue, 1-(4-chlorobenzyl)guanidine hemisulfate, demonstrated an average daily weight difference of -19.7% (BALB/c), -11.0% (ob/ob), and -7.3% (DIO) [1]. |
| Conditions | In vivo murine models: BALB/c, ob/ob (genetic obesity), and DIO (diet-induced obesity). |
Why This Matters
This establishes a comparative efficacy benchmark for galegine hemisulfate as a parent compound, allowing for direct quantitative comparison of novel analogs in the same validated in vivo models.
- [1] Coxon GD, et al. Benzylguanidines and other galegine analogues inducing weight loss in mice. J Med Chem. 2009 Jun 11;52(11):3457-63. View Source
